molecular formula C23H24ClN3O B11318993 2-chloro-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide

2-chloro-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11318993
M. Wt: 393.9 g/mol
InChI Key: RRGRGQOZNUKQAO-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(diethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 2-chloro group, a diethylamino phenyl group, and a pyridin-2-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(diethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the 2-Chloro Group: Chlorination of the benzamide core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Diethylamino Phenyl Group: This step involves a nucleophilic substitution reaction where the diethylamino phenyl group is introduced using a suitable halide derivative.

    Incorporation of the Pyridin-2-yl Group: The final step involves coupling the pyridin-2-yl group to the benzamide core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{[4-(diethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Chloro-N-{[4-(diethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(diethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity or modulating their function. The presence of the diethylamino and pyridin-2-yl groups enhances its binding affinity and specificity towards these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylacetamide
  • 2-Chloro-N,N-dimethylethylamine
  • 2-Chloro-N,N-dimethylpropylamine

Uniqueness

Compared to similar compounds, 2-chloro-N-{[4-(diethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H24ClN3O

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24ClN3O/c1-3-26(4-2)19-14-12-18(13-15-19)17-27(22-11-7-8-16-25-22)23(28)20-9-5-6-10-21(20)24/h5-16H,3-4,17H2,1-2H3

InChI Key

RRGRGQOZNUKQAO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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